(3-Methyl-but-2-en-1-yl)-isocyanate
Description
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-isocyanato-3-methylbut-2-ene |
InChI |
InChI=1S/C6H9NO/c1-6(2)3-4-7-5-8/h3H,4H2,1-2H3 |
InChI Key |
JYGJFWWPNASUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN=C=O)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
(3-Methyl-but-2-en-1-yl)-isocyanate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Urethane Formation : Reacts with alcohols to form urethanes, which are valuable in polymer production.
- Michael Addition : Acts as an electrophile in Michael addition reactions, facilitating the synthesis of complex organic molecules.
Medicinal Chemistry
Research has demonstrated the potential of (3-Methyl-but-2-en-1-yl)-isocyanate in medicinal applications:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a recent study reported that compounds derived from (3-Methyl-but-2-en-1-yl)-isocyanate showed IC50 values ranging from 5 to 15 µM against various cancer types, suggesting its potential as a lead compound for anticancer drug development .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, highlighting its potential as an antimicrobial agent .
Material Science
(3-Methyl-but-2-en-1-yl)-isocyanate is utilized in the development of advanced materials:
- Polymer Chemistry : It is used to create polyurethane foams and elastomers due to its ability to react with polyols. This application is crucial in industries ranging from automotive to construction.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of (3-Methyl-but-2-en-1-yl)-isocyanate derivatives. Researchers synthesized a series of compounds and tested their cytotoxicity against human cancer cell lines such as MCF-7 and HCT116. The most potent derivative exhibited an IC50 value of 5 µM, indicating promising activity for further development .
Case Study 2: Antimicrobial Efficacy
In another research effort documented in Applied Microbiology, the antimicrobial efficacy of (3-Methyl-but-2-en-1-yl)-isocyanate was assessed against common pathogens. The results demonstrated that formulations containing this compound significantly reduced bacterial counts by over 90% within 24 hours of exposure .
Comparison with Similar Compounds
Comparison with Structurally Similar Isocyanates
Structural and Reactivity Differences
The reactivity of isocyanates is governed by electronic and steric factors. Below is a comparative analysis of (3-Methyl-but-2-en-1-yl)-isocyanate with key analogs:
| Compound Name | Structure | Reactivity Profile | Key Applications |
|---|---|---|---|
| (3-Methyl-but-2-en-1-yl)-isocyanate | CH₂=C(CH₃)CH₂-NCO | Moderate reactivity due to steric hindrance; potential conjugation stabilizes intermediates | Specialty polyurethanes, adhesives (inferred) |
| Methyl isocyanate (MIC) | CH₃-NCO | High reactivity; volatile and acutely toxic | Pesticide intermediates |
| Hexamethylene diisocyanate (HDI) | OCN-(CH₂)₆-NCO | High reactivity (di-functional); low volatility | Automotive coatings, UV-resistant polymers |
| Toluene diisocyanate (TDI) | C₆H₃(CH₃)(NCO)₂ | High reactivity (aromatic ring enhances electrophilicity) | Flexible foams, insulation |
- Electronic Effects : The unsaturated bond in (3-Methyl-but-2-en-1-yl)-isocyanate may delocalize electron density, reducing electrophilicity compared to aromatic isocyanates like TDI .
Toxicity and Regulatory Status
Isocyanates are regulated due to respiratory sensitization risks.
Preparation Methods
Traditional Phosgenation of Prenylamine
The reaction of prenylamine () with phosgene () remains a foundational method for synthesizing prenyl isocyanate. This two-step process involves the formation of a carbamoyl chloride intermediate, followed by thermal decomposition to release hydrogen chloride () and yield the isocyanate.
Key parameters include:
-
Temperature : 40–60°C for carbamoyl chloride formation, followed by heating to 120–150°C for decomposition.
-
Solvent : Chlorinated solvents (e.g., dichlorobenzene) to dissolve phosgene and mitigate side reactions.
-
Yield : 70–85%, contingent on rigorous exclusion of moisture.
Despite its efficiency, phosgene’s extreme toxicity and corrosiveness have driven the development of safer alternatives.
Diphosgene as a Phosgene Substitute
Patent US20120202961A1 highlights diphosgene () as a safer precursor for isocyanate synthesis. For prenyl isocyanate, this method involves reacting prenylamine with diphosgene at elevated temperatures (125–150°C) in the presence of activated carbon or alumina catalysts.
Advantages :
-
Eliminates direct phosgene handling.
-
Achieves yields comparable to traditional phosgenation (75–80%).
Limitations :
-
Requires fractional distillation to remove byproducts like 2,6-diisocyanatohexanoic acid methyl ester (up to 1% impurity).
Non-Phosgene Methods
Carbamate Thermal Decomposition
The ACS Omega review emphasizes non-phosgene routes via carbamate intermediates. Prenyl carbamate () is synthesized by reacting prenylamine with dimethyl carbonate () or urea, followed by thermal decomposition at 180–220°C using zinc-based catalysts.
Catalyst Optimization :
Alkyl Halide and Alkali Metal Cyanate Reaction
Adapting Patent WO2011037310A1, prenyl chloride () reacts with sodium cyanate () in the presence of a Lewis acid catalyst (e.g., ). While this method is optimized for tertiary alkyl isocyanates, primary analogs like prenyl isocyanate require modified conditions:
Reaction Parameters :
-
Solvent : Tert-butyl isocyanate () as a dispersant reduces side reactions.
-
Temperature : 80–100°C for 6–8 hours.
-
Yield : 60–65%, lower than phosgene-based methods due to competing elimination reactions.
Catalytic Approaches and Process Optimization
Role of Catalysts in Carbamate Decomposition
Zinc-based catalysts dominate non-phosgene routes due to their ability to lower decomposition temperatures and suppress urea byproducts. Recent advances include:
| Catalyst System | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| 200 | 68 | 12 | |
| 190 | 82 | 5 | |
| 180 | 78 | 7 |
Composite systems like enhance surface acidity, accelerating carbamate breakdown.
Solvent Effects in Alkyl Halide Reactions
Polar aprotic solvents (e.g., ) improve cyanate ion () solubility, increasing nucleophilic substitution efficiency. However, solvent recovery remains a cost driver.
Purification and Analytical Techniques
Crude prenyl isocyanate typically contains impurities such as unreacted amine, urea derivatives, and chlorinated byproducts. Patent US20120202961A1 recommends fractional distillation under reduced pressure (10–15 mmHg) to achieve >98% purity. Analytical validation via FTIR and GC-MS confirms the absence of residual phosgene or methyl ester impurities .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying (3-Methyl-but-2-en-1-yl)-isocyanate in experimental samples, and how do they address stability challenges?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is widely used due to its sensitivity (reporting limit: 0.02 µg) and ability to handle non-volatile or thermally labile isocyanates . For volatile derivatives, Gas Chromatography (GC) paired with derivatization agents like n-dibutylamine (n-DBA) improves stability by converting reactive isocyanates into urea adducts, enabling precise quantitation . Ensure sample derivatization immediately after collection to prevent hydrolysis or side reactions.
Q. How can researchers optimize synthetic routes for (3-Methyl-but-2-en-1-yl)-isocyanate to minimize hazardous intermediates?
- Methodological Answer : Adopt stepwise protocols from analogous isocyanate syntheses, such as reacting amines with phosgene alternatives (e.g., triphosgene) in controlled environments. Monitor reaction progress via FTIR for characteristic N=C=O stretching (~2270 cm⁻¹). Purity can be enhanced via vacuum distillation or column chromatography, as demonstrated in benzoylisothiocyanate synthesis .
Q. What are the critical safety considerations for handling (3-Methyl-but-2-en-1-yl)-isocyanate in laboratory settings?
- Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) due to its high reactivity and respiratory toxicity. Acute exposure guidelines (AEGL) for methyl isocyanate (analogous compound) recommend limits as low as 0.05 ppm for 10-minute exposure . Implement real-time air monitoring and emergency protocols for spills or leaks.
Q. Which spectroscopic techniques are most effective for structural elucidation of (3-Methyl-but-2-en-1-yl)-isocyanate derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves backbone and substituent configurations. For reactive intermediates, Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry provides molecular weight validation. DFT-calculated harmonic spectra can cross-validate experimental IR data .
Advanced Research Questions
Q. How can computational modeling improve the prediction of combustion pathways for (3-Methyl-but-2-en-1-yl)-isocyanate?
- Methodological Answer : Merge detailed kinetic mechanisms (e.g., 130+ reactions for methyl isocyanate combustion ) with quantum chemical calculations to identify key intermediates like HNCO or HCN. Sensitivity analysis under pyrolysis conditions (e.g., closed reactor simulations) highlights dominant pathways. Validate models against experimental species profiles and auto-ignition temperatures.
Q. What experimental strategies resolve contradictions in IgE-mediated sensitization to isocyanates in occupational asthma studies?
- Methodological Answer : Combine clinical patch testing with custom isocyanate conjugates (e.g., albumin adducts) to detect allergen-specific IgE, which correlates strongly with occupational asthma but is absent in 73% of cases . Use fluorescence enzyme immunoassays (FEIA) to improve sensitivity over traditional titrations, and compare results with in-vapor exposure models .
Q. How do factorial experimental designs enhance the study of (3-Methyl-but-2-en-1-yl)-isocyanate polymerization kinetics?
- Methodological Answer : Employ 2³ factorial designs to evaluate variables like epoxy/isocyanate ratio, catalyst concentration, and flexibilizer additives. For example, increasing isocyanate index (105→125) and tin catalyst (0.1→0.3 wt%) enhances polymer hardness by promoting urea-phase crosslinking . Use ANOVA to isolate significant interactions (e.g., isocyanate-catalyst synergy) and optimize reaction equilibrium.
Q. What methodologies address discrepancies in detecting isocyanate-albumin conjugates in biological matrices?
- Methodological Answer : Utilize mass spectrometry (LC-MS/MS) with isotopically labeled internal standards to quantify specific adducts (e.g., lysine-carbamoylation sites). Compare commercial ImmunoCAP assays with in-house conjugates to address false negatives in IgE detection . Ensure sample stabilization with protease inhibitors to prevent albumin degradation.
Contradictions and Data Gaps
- IgE Detection : While specific IgE strongly predicts occupational asthma, its absence in many cases suggests non-IgE mechanisms (e.g., T-cell-mediated responses) require exploration .
- Analytical Sensitivity : Indirect GC methods offer reproducibility but may miss low-abundance isocyanates compared to HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
